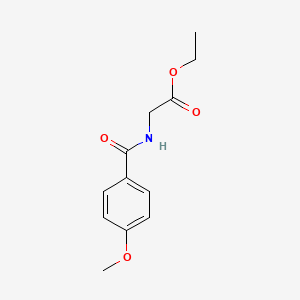

Ethyl 2-(4-methoxybenzamido)acetate

描述

Direct Synthesis Approaches: Amidation and Esterification Reactions

Direct synthesis methods provide a straightforward route to Ethyl 2-(4-methoxybenzamido)acetate. These methods primarily involve the formation of an amide bond followed by esterification, or vice versa.

A common and direct method for synthesizing this compound involves the reaction of a glycine (B1666218) ethyl ester with a 4-methoxybenzoyl derivative. chemicalbook.com Typically, 4-methoxybenzoyl chloride is reacted with glycine ethyl ester hydrochloride. chemicalbook.com This reaction is a classic example of amide bond formation, a fundamental transformation in organic chemistry. nih.govresearchgate.net The use of a coupling agent can facilitate this reaction, which is often carried out in a suitable solvent. The general principle involves the activation of the carboxylic acid (or its derivative, like an acyl chloride) to react with the amine group of the glycine ester. researchgate.net

Table 1: Key Reagents in Amide Bond Formation

| Reagent | Role |

|---|---|

| Glycine ethyl ester hydrochloride | Source of the glycine ethyl ester moiety |

| 4-Methoxybenzoyl chloride | Source of the 4-methoxybenzoyl moiety |

| Base (e.g., triethylamine) | To neutralize the HCl formed during the reaction |

An alternative direct synthesis involves the esterification of 2-(4-methoxybenzamido)acetic acid. In this pathway, the precursor acid is reacted with ethanol (B145695) in the presence of an acid catalyst to form the corresponding ethyl ester. This method is a standard esterification reaction. gcsu.edu The reaction is typically driven to completion by removing the water formed during the reaction or by using an excess of ethanol.

Table 2: Typical Conditions for Esterification

| Condition | Purpose |

|---|---|

| 2-(4-methoxybenzamido)acetic acid | Carboxylic acid precursor |

| Ethanol | Alcohol for ester formation |

| Acid catalyst (e.g., sulfuric acid) | To protonate the carbonyl oxygen and activate the carboxylic acid |

Precursor Synthesis and Derivatization Strategies

More complex strategies involve the synthesis of precursors which are then modified to yield the target compound or its derivatives. These methods offer versatility in creating a range of related molecules.

Quinazolinone derivatives, which can be related to the core structure of this compound, are often synthesized from anthranilic acid. nih.govnih.govgeneris-publishing.com A common method involves the acylation of anthranilic acid with an acyl chloride, such as 4-methoxybenzoyl chloride. nih.gov This is followed by a ring-closure reaction, often using a dehydrating agent like acetic anhydride, to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate can then be reacted with various amines to yield a variety of 4(3H)-quinazolinone derivatives. nih.gov While not a direct synthesis of this compound itself, this pathway highlights the use of its core components in building more complex heterocyclic systems.

The methoxybenzamide moiety, a key feature of this compound, is a common structural element in various heterocyclic compounds with diverse biological activities. The synthesis of these heterocycles often involves multistep reactions where a benzamide (B126) derivative is a key intermediate.

For instance, the synthesis of certain quinazolinone derivatives starts with the reaction of anthranilic acid and a suitable acyl chloride, followed by cyclization. nih.govnih.govresearchgate.netijarsct.co.in

Similarly, various thiadiazole derivatives are synthesized by reacting a carboxylic acid with thiosemicarbazide, often in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. jocpr.comencyclopedia.pubnih.gov The resulting 2-amino-1,3,4-thiadiazole (B1665364) can be further functionalized. nih.govnih.govresearchgate.net The incorporation of the 4-methoxybenzamido group can be achieved by using 4-methoxybenzoic acid in the initial step or by acylating a pre-formed amino-thiadiazole.

The synthesis of azido-functionalized analogs of related compounds, such as bisphosphonates, has been explored. nih.govnih.gov This typically involves an electrophilic azido (B1232118) transfer reaction where a carbanion is reacted with a sulfonyl azide (B81097), like tosyl azide or trisyl azide. nih.gov This methodology could potentially be adapted to introduce an azide group onto the backbone of this compound, creating a precursor for further chemical modifications, such as click chemistry reactions. The azide group is a versatile functional group in organic synthesis. umich.edu

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-[(4-methoxybenzoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-12(15)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFELUNTWQDERLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365542 | |

| Record name | Ethyl N-(4-methoxybenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51220-57-6 | |

| Record name | N-(4-Methoxybenzoyl)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51220-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(4-methoxybenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Optimization of Reaction Conditions and Reagent Selection

The strategic selection of solvents and catalysts is paramount in the synthesis of N-acyl amino acid esters like Ethyl 2-(4-methoxybenzamido)acetate. These choices directly impact reaction rates, yields, and the formation of byproducts.

The choice of solvent is a critical parameter in the synthesis of ester and amide compounds, influencing reactant solubility, reaction rates, and even the reaction pathway. In the context of synthesizing this compound, which involves an acylation reaction (amide bond formation), the solvent's properties play a significant role.

Research into the synthesis of related N-acyl amino acids and similar ester compounds has demonstrated the profound effect of the solvent. nih.govnih.gov In acylation reactions, polar aprotic solvents are often favored. Studies on the alkylation of phenols with ethyl chloroacetate (B1199739), a reaction analogous to parts of the synthesis of related compounds, show that solvents can dramatically affect the yield. For instance, in the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the reaction yielded 91% in N,N-dimethylformamide (DMF), 51% in dimethyl sulfoxide (B87167) (DMSO), and 47% in acetonitrile (B52724) (CH₃CN). walisongo.ac.idwalisongo.ac.id This highlights the superior performance of DMF in that specific Williamson ether synthesis. walisongo.ac.id

For amide bond formation, which is the key step in producing this compound, different solvents have been investigated. In a study on amide coupling, acetonitrile (CH₃CN) was found to provide the best results, with dichloromethane (B109758) (CH₂Cl₂) also yielding comparable outcomes. nih.gov Acetonitrile is often considered a "greener" solvent choice compared to others like dichloromethane and benzene (B151609), offering a good balance between reaction conversion and selectivity. scielo.br The polarity and coordinating ability of the solvent can stabilize charged intermediates and transition states, thereby accelerating the rate of these SN2 reactions. walisongo.ac.id

The formation of the amide linkage in this compound from 4-methoxybenzoic acid and glycine (B1666218) ethyl ester is typically facilitated by a coupling agent and catalysts. A common and effective system involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often in combination with an acyl transfer catalyst like 4-(Dimethylamino)pyridine (DMAP) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

The role of each component is distinct and crucial for the reaction's success:

EDCI (or EDC) : This is the coupling agent that activates the carboxylic acid (4-methoxybenzoic acid). It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine group of glycine ethyl ester. researchgate.net

DMAP : This compound serves as a highly effective acyl transfer catalyst. The O-acylisourea intermediate formed by EDCI can be intercepted by DMAP to form a still more reactive N-acylpyridinium salt. This intermediate is significantly more reactive towards the amine, leading to faster and more efficient amide bond formation. The use of DMAP is often critical for achieving good yields, especially when dealing with less reactive amines. nih.gov In some protocols, a catalytic amount (0.1-0.3 equivalents) of DMAP is sufficient. acs.orgresearchgate.net

DIPEA : This is a sterically hindered organic base. Its primary role is to neutralize the hydrochloride salt of EDCI and any acid generated during the reaction, maintaining a neutral to slightly basic pH, which is optimal for the coupling reaction. acs.orgresearchgate.net Its bulky nature prevents it from competing as a nucleophile.

Research has shown that the combination of EDCI and DMAP, sometimes with an additive like 1-Hydroxybenzotriazole (HOBt), is highly effective for synthesizing amides, particularly for electron-deficient or unreactive amines. nih.govnih.gov The reaction is believed to proceed through a highly reactive acyliminium ion intermediate when DMAP is used. nih.gov The selection of the catalyst system is vital; for instance, a study demonstrated that the yield of an amide coupling reaction improved significantly to 72% when 1 equivalent of DMAP was used in conjunction with EDCI and a catalytic amount of HOBt. nih.gov

Derivatization Strategies for Advanced Chemical Entities

Synthesis of Nitrogen-Rich Heterocycles Featuring the Methoxybenzamidoacetate Scaffold

The methoxybenzamidoacetate framework is a valuable building block for synthesizing nitrogen-rich heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. evitachem.comnih.gov The active methylene (B1212753) group adjacent to the ester carbonyl and the amide functionality are key reaction sites for cyclocondensation and multicomponent reactions.

A primary strategy involves the synthesis of 1,2,4-triazole (B32235) derivatives. These can be prepared through multi-step synthetic routes that often begin with the formation of a triazole precursor which is then further functionalized. evitachem.comevitachem.com For example, the core scaffold can be incorporated into more complex structures like ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate. evitachem.com The synthesis of such molecules leverages the reactivity of the methoxybenzamido moiety as a key structural component. evitachem.comevitachem.com The general synthesis of triazoles can be achieved through various methods, including the use of reagents like trimethylsilyl (B98337) azide (B81097) or hydrazine (B178648) as nitrogen sources in cycloaddition reactions. nih.govfrontiersin.org

Furthermore, the scaffold can be used to create other heterocyclic systems. For instance, derivatives of quinazolinone, another important class of nitrogen-containing heterocycles, can be synthesized. nih.gov The general approach may involve reacting a precursor like 2-mercapto-3-phenylquinazolin-4(3H)-one with an appropriate halo-ester in an alkaline medium. nih.gov While not a direct reaction of ethyl 2-(4-methoxybenzamido)acetate itself, this demonstrates how the related structural motifs can be key intermediates in forming complex heterocyclic systems. nih.gov Theoretical studies on cyclocondensation reactions, for instance between ethyl acetate (B1210297) derivatives and ethylenediamine, help in understanding the reaction mechanisms and identifying the most favorable pathways for forming such heterocyclic products. researchgate.net

Construction of Complex Spirocyclic Systems

The chemical reactivity of the this compound scaffold lends itself to the construction of intricate spirocyclic systems. Spiro compounds, characterized by two rings sharing a single atom, are of great interest due to their unique three-dimensional structures and presence in many natural products.

One prominent route to spirocyclic systems, specifically spirooxindoles, involves multicomponent reactions. nih.gov A typical reaction would involve isatin (B1672199), a suitable active methylene compound (like one derived from ethyl acetoacetate (B1235776) and hydrazine hydrate (B1144303) to form a pyrazolone), and a Michael acceptor. nih.gov The mechanism often proceeds through an initial Knoevenagel condensation between isatin and a nitrile-containing compound, followed by a Michael addition with the pyrazolone (B3327878) intermediate. The final step is an intramolecular cyclization to yield the spirooxindole product. nih.gov Although this example doesn't directly use this compound, its structural elements, particularly the active methylene character that can be generated, are analogous to the intermediates used in these syntheses. The N-acyl glycine (B1666218) moiety is a key precursor for azlactones (oxazolones), which are well-known reactants in the formation of various heterocyclic and spirocyclic structures.

Integration into Polymeric Architectures (e.g., Poly(ester amide)s)

The bifunctional nature of this compound and its derivatives makes them suitable monomers for the synthesis of polymers, particularly poly(ester amide)s (PEAs). researchgate.net These polymers combine the beneficial properties of polyesters and polyamides, such as degradability from the ester groups and good thermal and mechanical properties from the hydrogen-bonding amide groups. researchgate.netusm.edu

The synthesis of PEAs can be achieved through various polymerization methodologies, including thermal polycondensation of a diol with a diamide-diester. researchgate.net By modifying the core monomer, for example, by creating diacid or diol derivatives of the methoxybenzamidoacetate structure, it can be integrated into a polymer backbone. For instance, new classes of soluble poly(amide-ester-imide)s have been prepared by reacting diacid monomers containing preformed imide rings with various aromatic diamines. researchgate.net This highlights a strategy where a monomer derived from a similar chemical space is used in polycondensation reactions. researchgate.net

Another approach involves the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, which can be considered cyclic counterparts of N-acyl amino acids. utwente.nl Copolymerization of these monomers with lactones like ε-caprolactone can yield polyesteramides with tailored properties. utwente.nl While not a direct polymerization of this compound, the conversion of this molecule into a suitable cyclic monomer or a linear di-functional monomer is a key strategy for its incorporation into polymeric chains. researchgate.netutwente.nl

Functionalization of the Aromatic and Ester Moieties for Structure-Reactivity Relationship Studies

To investigate structure-reactivity relationships, the this compound molecule can be systematically modified at its aromatic and ester functionalities. Such studies are crucial for optimizing the chemical and physical properties of the resulting derivatives for various applications.

Functionalization of the Aromatic Moiety: The methoxy-substituted phenyl ring can be altered to include a variety of different substituents. For example, replacing or adding groups to the ring can influence the molecule's electronic properties, solubility, and biological interactions. chemrxiv.orgchemrxiv.org Studies on related phenoxyacetate (B1228835) derivatives show that modifications on the aryl system can be performed without affecting the side chain, allowing for targeted tuning of properties. researchgate.net For instance, introducing electron-withdrawing groups like trifluoromethyl or electron-donating groups can significantly impact the reactivity of the entire molecule. nih.gov

Functionalization of the Ester Moiety: The ethyl ester group is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further reactions, such as amide bond formation with different amines to create a library of derivatives. Alternatively, the ester can undergo transesterification with various alcohols to yield different ester analogues. These modifications alter the lipophilicity and steric bulk of the molecule, which can be critical for its application. For example, the synthesis of related compounds like ethyl 2-(4-chloro-3-methylphenoxy)acetate demonstrates how the ester group remains intact while the aromatic portion is varied, allowing for systematic studies. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and molecular properties of chemical compounds. DFT calculations have been successfully employed to understand the geometry, electronic distribution, and spectroscopic properties of molecules containing amide and ester functionalities.

For instance, in studies of related compounds, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been shown to provide optimized geometries that are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net These calculations can determine key molecular properties such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The electronic properties of Ethyl 2-(4-methoxybenzamido)acetate, such as the dipole moment and the distribution of electron density, can be effectively modeled. The calculated Self-Consistent Field (SCF) energy provides a measure of the molecule's stability. For a related dihydropyrimidine (B8664642) derivative, the SCF energy was calculated to be -1107.69 a.u. with a significant dipole moment, indicating a polar nature. researchgate.net Such calculations are instrumental in predicting the behavior of the molecule in different environments.

Furthermore, DFT is used to calculate various quantum chemical parameters that describe the molecule's reactivity and stability. These parameters, derived from the electronic structure, offer a quantitative basis for understanding the chemical behavior of this compound.

Conformational Analysis and Energy Landscapes of Amide-Ester Compounds

Amide-ester compounds, such as this compound, possess multiple rotatable bonds, leading to a complex conformational landscape. Computational conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

For this compound, a potential energy surface scan around key rotatable bonds would reveal the most stable three-dimensional arrangements and the energetic cost of transitioning between them. This information is critical for understanding how the molecule might interact with biological targets or other molecules.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction and Stability Assessment

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and stability of molecules. pku.edu.cnlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). pku.edu.cn

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For molecules with donor-acceptor characteristics, such as this compound which contains both electron-donating (methoxy group) and electron-withdrawing (carbonyl groups) moieties, FMO analysis can provide significant insights. nih.gov DFT calculations can accurately determine the energies of the HOMO and LUMO. In a study of a related compound, the HOMO and LUMO energies were used to calculate global reactivity descriptors like electronegativity, hardness, and the electrophilicity index, which help in quantifying the molecule's reactivity. researchgate.net

The distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.

Investigation of Intramolecular and Intermolecular Interactions through Theoretical Models

Theoretical models are invaluable for studying the various non-covalent interactions that govern the structure and properties of molecules, both internally (intramolecular) and with their surroundings (intermolecular).

Intramolecular Interactions: Within this compound, intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. For example, a hydrogen bond could potentially form between the amide N-H and the ester carbonyl oxygen. The existence and strength of such interactions can be predicted and analyzed using computational methods like Natural Bond Orbital (NBO) analysis and the Atoms in Molecules (AIM) theory. nih.gov

Intermolecular Interactions: In the solid state or in solution, this compound will engage in various intermolecular interactions. These can include hydrogen bonds (e.g., C-H···O), π-stacking interactions between aromatic rings, and van der Waals forces. nih.govnih.gov Computational studies on similar molecules have shown that these interactions are crucial in determining the crystal packing and can influence the molecule's physical properties. nih.govresearchgate.net

For example, studies on ethyl acetate (B1210297) in solution have used DFT to analyze hydrogen-bonded complexes with solvent molecules. nih.gov The AIM analysis in such studies reveals the nature of these interactions, indicating whether they are electrostatic or covalent in character. nih.govnih.gov Similarly, for this compound, theoretical models could predict how it interacts with different solvents or biological macromolecules.

Computational Approaches for Reaction Mechanism Elucidation and Intermediate Characterization

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, transition states, and any intermediates.

The formation of amides from esters, a fundamental reaction related to the synthesis of this compound, has been studied computationally. acs.org These studies show that the reaction can proceed through a concerted pathway where nucleophilic attack by the amine and proton transfer occur simultaneously. acs.org DFT calculations can be used to determine the activation energies for different possible pathways, thus predicting the most likely mechanism.

For instance, in the amidation of activated esters, computational studies have identified the key transition states and explained the origins of selectivity. acs.org The role of catalysts and the effect of substituents on the reaction rate and mechanism can also be investigated.

In the context of this compound, computational methods could be used to study its synthesis, for example, by modeling the reaction between 4-methoxybenzoyl chloride and ethyl glycinate (B8599266). This would involve locating the transition state for the nucleophilic acyl substitution reaction and characterizing any tetrahedral intermediates. Such studies provide a detailed, atomistic understanding of the chemical transformations involved.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Amide and Ester Systems

The amide and ester groups within Ethyl 2-(4-methoxybenzamido)acetate are key players in the formation of hydrogen-bonded networks. The amide group (–CONH–) provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for the formation of robust intermolecular connections.

In analogous N-substituted amides, hydrogen bonding is a dominant feature in their solid-state structures, often leading to the formation of infinite chains. researchgate.net These chains can be formed through N-H···O=C interactions, where the amide proton of one molecule bonds to the carbonyl oxygen of a neighboring molecule. researchgate.net For instance, in a related compound, 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole, intramolecular N-H···O hydrogen bonds are observed, which play a role in defining the molecular conformation and subsequent intermolecular interactions that lead to the formation of a chain of rings. nih.gov

The ester group also contributes to the hydrogen bonding network, primarily through its carbonyl oxygen acting as a hydrogen bond acceptor. In the crystal structure of a similar molecule, ethyl 2-(4-aminophenoxy)acetate, N-H···O hydrogen bonds are crucial for the molecular packing, with the amino group's protons forming hydrogen bonds with the carbonyl oxygen of the ester group on an adjacent molecule. mdpi.com

Detailed analysis of related structures reveals specific geometries for these hydrogen bonds:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H···O (amide-amide) | - | - | 2.88 - 2.93 | - | researchgate.net |

| N-H···O (amine-ester) | 0.86 | 2.30 | 3.1130(14) | 158 | mdpi.com |

| N-H···O (amine-ester) | 0.86 | 2.40 | 3.1706(16) | 149 | mdpi.com |

| C-H···O | - | - | - | - | rsc.org |

This table presents typical hydrogen bond geometries observed in related amide and ester systems, providing a model for the interactions expected in this compound.

Molecular Stacking and Self-Assembly Phenomena

The presence of the aromatic ring in the 4-methoxybenzoyl group of this compound introduces the possibility of π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, are a significant driving force for molecular self-assembly. mdpi.com The electron-rich nature of the methoxy-substituted benzene (B151609) ring can influence the geometry of these stacking interactions.

In addition to π-π stacking, C-H···π interactions are also plausible. In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron cloud of the aromatic ring acts as the acceptor. Such interactions have been observed in the crystal packing of related benzoate (B1203000) esters, contributing to the formation of layered structures. researchgate.net

Potential for Host-Guest Chemistry and Recognition Systems

The structural features of this compound suggest a potential for its involvement in host-guest chemistry, although specific studies in this area are limited. The combination of hydrogen bonding sites and an aromatic ring could allow it to act as a guest molecule, fitting into the cavity of a larger host molecule.

For instance, the aromatic ring could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), a common host molecule in pharmaceutical and materials science applications. nih.gov The stability of such an inclusion complex would be driven by hydrophobic and van der Waals interactions between the methoxybenzoyl moiety and the interior of the cyclodextrin cavity.

Conversely, organized assemblies of this compound could potentially create cavities capable of hosting smaller guest molecules. The formation of specific, well-defined cavities would depend on the precise geometry of the self-assembled structure. The field of crystal engineering often exploits the predictable nature of hydrogen bonding and other non-covalent interactions to design crystalline solids with desired cavity sizes and shapes for applications in separation, storage, and catalysis. While not explicitly demonstrated for this compound, the fundamental principles of supramolecular chemistry suggest this as a possibility.

Enzymatic and Biocatalytic Transformations

Enzyme-Catalyzed Synthesis of N-Acylated Amino Acid Esters

The formation of N-acylated amino acid esters, such as Ethyl 2-(4-methoxybenzamido)acetate, is efficiently catalyzed by enzymes, providing a green alternative to conventional chemical methods that often require toxic reagents. nih.gov Hydrolase enzymes, particularly lipases and proteases, are widely employed for this purpose. These enzymes can function in reverse, catalyzing amide bond formation instead of their native hydrolytic reactions, especially under conditions of low water activity. nih.gov

One prevalent strategy is the direct acylation of an amino acid ester. For instance, the synthesis of various N-acyl amino acid esters has been achieved by reacting amino acid esters with fatty acids in the presence of immobilized lipases in organic solvents. A similar approach can be envisioned for this compound, where ethyl glycinate (B8599266) is acylated by 4-methoxybenzoic acid or an activated derivative. Another method involves the aminolysis of an ester, where an enzyme facilitates the reaction between an ester and an amine to form the desired amide linkage. nih.gov The choice of enzyme, reaction medium (often non-aqueous or biphasic systems), and acyl donor are critical parameters that influence reaction efficiency and yield.

Biocatalytic Approaches for Amide Bond Formation

The central amide bond in this compound can be constructed using various biocatalytic strategies. These methods are broadly categorized as either ATP-dependent or ATP-independent. nih.gov

ATP-independent approaches commonly utilize hydrolases like lipases or aminoacylases. nih.gov These enzymes can form an acyl-enzyme intermediate with the carboxylic acid (4-methoxybenzoic acid), which then reacts with the amine nucleophile (ethyl glycinate) to form the amide bond. nih.gov This process often requires non-aqueous media or the use of activated esters to shift the reaction equilibrium towards synthesis. nih.gov

ATP-dependent enzymatic systems, such as those involving amide bond synthetases, offer an alternative route. rsc.org These enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate at the expense of ATP, making the subsequent reaction with the amine thermodynamically favorable even in aqueous environments. nih.gov Some biosynthetic pathways even utilize a two-enzyme system where a carboxylic acid is first converted to a CoA-thioester, which is then coupled to an amine by an N-acyltransferase. rsc.org While direct enzymatic synthesis data for this compound is not prevalent, the principles are well-established with analogous molecules.

Table 1: Comparison of Biocatalytic Amide Bond Formation Strategies

| Strategy | Enzyme Class | Key Intermediate | Energy Requirement | Typical Conditions |

| Reverse Hydrolysis | Hydrolases (e.g., Lipases) | Acyl-enzyme | None (Thermodynamic control) | Low water, organic solvents |

| Aminolysis of Esters | Hydrolases (e.g., Proteases) | Acyl-enzyme | None (Thermodynamic control) | Non-aqueous or biphasic |

| Direct Amidation | Amide Bond Synthetases | Acyl-adenylate | ATP | Aqueous medium |

| Thioester-mediated | CoA Ligase & N-Acyltransferase | Acyl-CoA | ATP & CoA | Aqueous medium |

Enantioselective Hydrolysis and Kinetic Resolution of Racemic Esters

Kinetic resolution is a powerful enzymatic technique used to separate enantiomers from a racemic mixture. In the context of N-acylated amino acid esters, enzymes like acylases and lipases can enantioselectively hydrolyze one enantiomer, leaving the other in its ester form. acs.orgharvard.edu For example, Acylase I exhibits nearly absolute enantioselectivity for the hydrolysis of a wide range of N-acyl L-α-amino acids, leaving the D-amino acid derivative untouched. harvard.edu

This principle is directly applicable to the resolution of a racemic precursor to a chiral analogue of this compound. The enzyme would preferentially catalyze the hydrolysis of the L-enantiomer of the N-acylated amino acid ester into the corresponding N-acylated L-amino acid, which can then be separated from the unreacted N-acylated D-amino acid ester. acs.orgnih.gov The effectiveness of this separation is quantified by the enantiomeric ratio (E-value), with high values indicating excellent selectivity. researchgate.net Factors influencing the E-value include the enzyme source, substrate structure, temperature, and pH. This method provides a biocatalytic route to obtaining optically pure N-acylated amino acids and their esters. harvard.edu

Racemase Activity on N-Acylated Amino Acid Esters

A key limitation of conventional kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. To overcome this, kinetic resolution can be combined with in-situ racemization of the unwanted enantiomer in a process known as dynamic kinetic resolution (DKR). nih.gov This allows for the continuous conversion of the undesired enantiomer into the desired one, potentially leading to a theoretical yield of 100%.

For N-acylated amino acids, this is typically achieved by coupling an enantioselective hydrolytic enzyme, such as an aminoacylase, with an N-acyl amino acid racemase (NAAAR). nih.gov The hydrolytic enzyme selectively acts on one enantiomer, and the NAAAR simultaneously converts the remaining substrate enantiomer back into the racemate. nih.govresearchgate.net While direct racemization of the ester might be possible, DKR of N-acylated amino acids more commonly involves hydrolysis followed by racemization of the N-acyl amino acid product. Another strategy involves using an amino acid amide as a substrate, coupled with an amino acid amide racemase. researchgate.netnih.gov The application of a racemase in tandem with a stereoselective hydrolase represents one of the most efficient methods for producing enantiopure amino acids from their N-acylated derivatives. nih.gov

Ester-Amide Interconversion in Biocatalytic Cascades

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, are a hallmark of efficient and sustainable synthesis. manchester.ac.uk The interconversion of esters and amides is a key transformation within these cascades. nih.gov A recently developed strategy for amide formation involves an esterification-aminolysis cascade. nih.gov In this approach, a carboxylic acid is first activated through enzymatic esterification (e.g., with glycerol (B35011) as a solvent and acyl donor), followed by aminolysis of the newly formed ester by the same enzyme to produce the final amide product. nih.govresearchgate.net

This ester-amide interconversion can be part of a more extensive cascade. For example, a nitrile can be converted to a carboxylic acid by a nitrilase, which is then used by an amide bond synthetase to acylate an amino acid, all within a one-pot system. manchester.ac.uk These multi-enzyme cascades provide direct routes to complex molecules like N-acylated amino acids from simple, readily available precursors under mild, aqueous conditions. manchester.ac.uk This approach avoids the isolation of intermediates and minimizes waste, aligning with the principles of green chemistry. The development of such cascades for the synthesis of this compound derivatives could offer a highly efficient and environmentally benign manufacturing process. nih.gov

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethyl 2-(4-methoxybenzamido)acetate, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that can be assigned to the different hydrogen atoms in the molecule. For a related compound, ethyl 2-[(4-methoxyphenyl)amino]acetate, the aromatic protons appear as doublets at approximately 7.03 ppm and 6.80 ppm, while the ethyl ester's methyl protons present as a triplet around 1.01 ppm. The methylene (B1212753) group of the ethyl ester typically shows as a quartet. quora.com The methoxy (B1213986) group protons would be expected to appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by identifying the carbon skeleton. Key resonances include those for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the carbons of the ethyl and methoxy groups. For instance, the ester carbonyl carbon is observed at approximately 165.9 ppm in a similar structure.

Conformational studies using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of different protons, helping to determine the molecule's preferred three-dimensional structure in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | ~8.3 | - |

| Aromatic H (ortho to C=O) | ~7.8 (d) | ~128 |

| Aromatic H (ortho to OCH₃) | ~7.0 (d) | ~114 |

| Methylene (-CH₂-) | ~4.2 (d) | ~42 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 |

| Ethyl Ester (-OCH₂CH₃) | ~4.2 (q) | ~62 |

| Ethyl Ester (-OCH₂CH₃) | ~1.3 (t) | ~14 |

| Amide Carbonyl (C=O) | - | ~167 |

| Ester Carbonyl (C=O) | - | ~170 |

| Aromatic C (ipso to C=O) | - | ~127 |

| Aromatic C (ipso to OCH₃) | - | ~162 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. d = doublet, t = triplet, q = quartet, s = singlet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. This technique provides an exact mass measurement, which can be used to confirm the molecular formula, C₁₂H₁₅NO₄. chemicalbook.com

Molecular Ion Peak: In HRMS, the compound will exhibit a molecular ion peak ([M]+) or a protonated molecule peak ([M+H]+) corresponding to its exact mass. This high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: By inducing fragmentation of the molecular ion, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its atoms and the presence of specific substructures. For example, fragmentation of a related compound, ethyl p-methoxycinnamate, shows characteristic losses corresponding to the ethyl and methoxy groups. researchgate.net The fragmentation of fentanyl-related compounds, which share some structural similarities, often involves cleavage at the amide bond and within the piperidine (B6355638) ring, providing a model for predicting the fragmentation of this compound. researchgate.netwvu.edu Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. miamioh.edu

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 237.0998 | [M]⁺ |

| 192.0715 | [M - OCH₂CH₃]⁺ |

| 164.0766 | [M - COOCH₂CH₃]⁺ |

| 135.0446 | [4-methoxybenzoyl]⁺ |

| 107.0497 | [4-methoxyphenyl]⁺ |

| 77.0391 | [C₆H₅]⁺ |

Note: These are predicted m/z values for the most common fragments.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Detection

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

Key Vibrational Frequencies:

N-H Stretch: The amide N-H bond will exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹. The presence and shape of this peak can indicate hydrogen bonding.

C=O Stretches: The molecule contains two carbonyl groups, one in the amide and one in the ester. The amide C=O stretch usually appears between 1630-1690 cm⁻¹, while the ester C=O stretch is found at a higher frequency, typically 1735-1750 cm⁻¹. masterorganicchemistry.comorgchemboulder.com The conjugation with the aromatic ring can shift the amide carbonyl peak to a lower wavenumber.

C-O Stretches: The C-O bonds of the ester and the methoxy group will show stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹. orgchemboulder.com

Aromatic C-H and C=C Stretches: The aromatic ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

The presence of intermolecular hydrogen bonding, for example between the N-H of the amide and the C=O of the ester on another molecule, can be inferred from broadening and shifts in the respective stretching frequencies.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aliphatic | C-H Stretch | 2850 - 3000 |

| Ester | C=O Stretch | 1735 - 1750 orgchemboulder.com |

| Amide | C=O Stretch | 1630 - 1690 masterorganicchemistry.com |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ester/Ether | C-O Stretch | 1000 - 1300 orgchemboulder.com |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the components of a mixture. nih.gov By taking small aliquots from the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked, allowing for the determination of the reaction's endpoint. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this purpose. nih.gov

For chiral molecules, specialized chiral HPLC columns can be used to separate enantiomers. heraldopenaccess.us This is crucial for determining the enantiomeric excess (ee) of a product if a stereoselective synthesis is performed. heraldopenaccess.usuma.es The two enantiomers will have different retention times on the chiral stationary phase, and the ratio of their peak areas can be used to calculate the ee. heraldopenaccess.us

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile compounds in a mixture. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for analyzing potential volatile impurities or byproducts from the synthesis. jmaterenvironsci.comresearchgate.net For instance, starting materials or side-reaction products might be detectable.

If necessary, the compound can be chemically derivatized to increase its volatility. jfda-online.com For example, silylation of the amide N-H group would produce a more volatile derivative that is amenable to GC-MS analysis. The mass spectrometer then provides fragmentation patterns for each separated component, aiding in their identification. researchgate.net

Crystallographic Analysis and Solid State Conformational Studies

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Currently, there is no published single-crystal X-ray diffraction data for Ethyl 2-(4-methoxybenzamido)acetate. This technique is essential for unambiguously determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. Such data would provide the definitive molecular and crystal structure, which is a prerequisite for the subsequent analyses.

Comparison of Solid-State and Computational Conformational Data

A comparison between solid-state experimental data and computational (in-silico) conformational analysis is a powerful tool for understanding the intrinsic conformational preferences of a molecule versus the effects of crystal packing forces. While computational models could be generated for this compound to predict its likely conformations, the absence of solid-state data prevents any meaningful comparison and validation of these theoretical models.

Structural Insights into Amide and Ester Conformational Preferences in the Solid State

The conformation of the amide bond (cis vs. trans) and the orientation of the ester group are key structural features of this compound. In the solid state, amide bonds in similar acyclic structures overwhelmingly adopt a trans conformation due to lower steric hindrance. The ester group's conformation is also influenced by steric and electronic factors. However, without experimental crystallographic data for the title compound, a definitive description of these conformational preferences in its solid-state remains speculative.

Role in Advanced Materials Research and Functional Molecule Design

Application as Monomers for Polyesteramide Polymers

Polyesteramides (PEAs) are a class of biodegradable polymers that incorporate both ester and amide linkages in their backbone. researchgate.net This hybrid structure allows them to combine the beneficial properties of both polyesters (e.g., flexibility and degradability) and polyamides (e.g., high thermal stability and mechanical strength due to hydrogen bonding). researchgate.netresearchgate.net The synthesis of PEAs can be achieved through various methods, including the polycondensation of monomers containing pre-formed ester and amide groups. rsc.org

Ethyl 2-(4-methoxybenzamido)acetate is a prime candidate for a monomer in the synthesis of certain types of PEAs. Its structure contains:

An amide group (-NHCO-) which is a defining feature of the amide component of the polymer.

An ethyl ester group (-COOC₂H₅) that can undergo transesterification reactions.

One common route for synthesizing PEAs is the polycondensation of a diamide-diol with a dicarboxylic acid or the reaction of a diamide-diester with a diol. rsc.org this compound can be envisioned as a precursor to such monomers. For instance, it can be hydrolyzed to its corresponding carboxylic acid, which can then be reacted with a diol to form a polyesteramide.

Alternatively, and more directly, it can participate in polycondensation reactions. The general scheme involves the reaction of amino acid-based monomers, diols, and dicarboxylic acids. rsc.org In this context, the ethyl ester of this compound can react with a diol in a transesterification reaction, while the amide group provides the characteristic hydrogen bonding that enhances the mechanical and thermal properties of the resulting polymer. The presence of the methoxy (B1213986) group on the benzene (B151609) ring can also influence the properties of the final polymer, such as its solubility and thermal behavior.

The synthesis of PEAs from α-amino acids is of particular interest for biomedical applications due to their biocompatibility and biodegradability. researchgate.netacs.org this compound, being a derivative of glycine (B1666218) (an α-amino acid), fits well within this strategy. The resulting PEAs could have a regular structure with predictable properties, making them suitable for applications in tissue engineering, drug delivery, and as thermoplastic elastomers. wipo.int

Table 1: Potential Polymerization Reactants with this compound

| Reactant Type | Specific Example | Resulting Linkage |

| Diol | 1,4-Butanediol | Ester |

| Dicarboxylic Acid | Adipic Acid | Amide (if the monomer is modified) |

| Amino Alcohol | Ethanolamine | Ester and Amide |

Potential in Designing Functional Materials Scaffolds, Including Aggregation-Induced Emission (AIE) Active Molecules

The design of functional molecules for advanced applications, such as sensors and bioimaging agents, often requires specific molecular architectures. This compound offers a versatile scaffold for the synthesis of such molecules, particularly those exhibiting Aggregation-Induced Emission (AIE).

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This effect is typically observed in molecules with propeller-shaped or sterically hindered structures that have restricted intramolecular rotation in the aggregated state. rsc.org The design of AIE-active molecules, or "AIEgens," often involves the synthesis of complex structures from smaller, functional building blocks.

While this compound is not an AIEgen itself, its components make it a useful precursor in AIEgen synthesis:

The Benzamido Core: The substituted benzene ring can be a part of a larger, conjugated system. The amide linkage provides a degree of rigidity and a site for hydrogen bonding, which can influence molecular packing in the solid state.

The Flexible Acetate (B1210297) Group: The ethyl ester can be easily hydrolyzed to a carboxylic acid. This carboxylic acid function is a key reactive site for coupling the molecule to other aromatic or sterically bulky groups, which are often the core of AIEgens. For example, it could be reacted with an amine-functionalized tetraphenylethylene (B103901) derivative, a well-known AIE-active core.

The Methoxy Group: This electron-donating group on the phenyl ring can modulate the electronic properties of the final molecule, potentially tuning the wavelength of the emitted light.

The general strategy would involve using this compound as a modifiable arm or "spoke" that can be attached to a central AIE-active core. By varying the substituents on the benzamido portion or by linking it to different AIEgen cores, a library of new functional materials could be developed. These materials could have applications in fluorescent sensors, organic light-emitting diodes (OLEDs), and bioimaging, where the AIE effect is highly desirable to overcome the common issue of aggregation-caused quenching seen in traditional fluorophores. nih.gov

Table 2: Functional Groups of this compound and Their Role in Functional Molecule Design

| Functional Group | Potential Role |

| Ethyl Ester | Can be hydrolyzed to a carboxylic acid for further reactions. |

| Amide Linkage | Provides structural rigidity and hydrogen bonding sites. |

| 4-Methoxy-phenyl Group | Can be part of a larger conjugated system and influences electronic properties. |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Efficient Synthetic Routes for Amino Acid Derivatives

The chemical industry is undergoing a significant shift towards greener and more sustainable practices, and the synthesis of amino acid derivatives is no exception. Traditional methods for preparing compounds like Ethyl 2-(4-methoxybenzamido)acetate often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes, leading to significant waste generation and environmental impact. nih.govnih.gov Future research will undoubtedly focus on developing more sustainable and efficient synthetic strategies that address these shortcomings.

A primary objective is the replacement of conventional solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have well-documented toxicity concerns, with greener alternatives. nih.gov Research has shown promising results with the use of solvents like propylene (B89431) carbonate, water, and ethanol (B145695) in peptide synthesis, which could be adapted for the production of N-acyl amino acid esters. nih.govnih.govnih.gov The use of water as a solvent is particularly attractive due to its environmental benignity, though challenges related to the solubility of non-polar reactants need to be overcome. nih.gov

Another key area of development is the move from batch processing to continuous flow synthesis. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and minimized waste. nih.gov This technology is particularly well-suited for the large-scale production of amino acid derivatives, offering a safer and more efficient alternative to traditional batch methods.

Furthermore, improving the atom economy of synthetic routes is a fundamental principle of green chemistry. acs.org This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For the synthesis of this compound, this could involve exploring catalytic methods that avoid the use of stoichiometric activating agents and protecting groups, which contribute significantly to waste. The direct amidation of carboxylic acids or the use of catalytic amounts of activating agents are promising avenues for improving atom economy.

The utilization of renewable resources as starting materials is also a critical aspect of sustainable synthesis. nih.gov Biomass, an abundant and renewable carbon source, can be converted into various platform chemicals that can serve as precursors for amino acids and their derivatives. nih.govresearchgate.netelifesciences.org For instance, α-keto acids, which can be derived from biomass, can be used as starting materials for the synthesis of amino acids through electrochemical methods, offering a potentially sustainable and less resource-intensive route. researchgate.netmdpi.com

The following table summarizes some of the key green chemistry approaches being explored for the synthesis of amino acid derivatives:

| Green Chemistry Approach | Description | Potential Benefits |

| Greener Solvents | Replacing hazardous solvents like DMF and DCM with alternatives such as water, ethanol, or propylene carbonate. nih.govnih.govnih.gov | Reduced toxicity, improved safety, and less environmental pollution. |

| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor instead of traditional batch processes. nih.gov | Enhanced control over reaction conditions, improved yields, shorter reaction times, and reduced waste. |

| Improved Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. acs.org | Minimized waste generation and more efficient use of resources. |

| Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. nih.govelifesciences.org | Reduced reliance on fossil fuels and a more sustainable production process. |

| Catalytic Methods | Employing catalysts to facilitate reactions, reducing the need for stoichiometric reagents. | Increased efficiency, lower energy consumption, and reduced waste. |

Exploration of Novel Biocatalytic Systems for Derivatization and Stereoselective Transformations

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. The application of enzymes for the synthesis of amino acid derivatives like this compound holds immense promise for developing highly efficient and stereoselective processes.

Lipases are a versatile class of enzymes that can catalyze the formation of ester and amide bonds. They have been successfully employed in the synthesis of β-amino acid esters and various N-acyl amino acid derivatives. nih.govresearchgate.netnih.govacs.orgmdpi.com For instance, lipase-catalyzed Michael addition of amines to acrylates provides an efficient route to β-amino acid esters. nih.gov Lipases can also be used for the direct amidation of carboxylic acids or the aminolysis of esters to form N-acyl amino acids. mdpi.comwhsunresearch.group The stereoselectivity of lipases is a key advantage, enabling the kinetic resolution of racemic mixtures to produce enantiomerically pure amino acid derivatives. researchgate.net

Transaminases (TAs) are another important class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.govelifesciences.orgnih.govpnas.orgacs.org They are particularly valuable for the asymmetric synthesis of chiral amines and amino acids, including non-canonical and β-amino acids. nih.govelifesciences.orgacs.org The use of transaminases can provide a direct and highly stereoselective route to chiral amino acid precursors, which can then be further derivatized to compounds like this compound.

Amidases and aminoacylases are enzymes that catalyze the hydrolysis or formation of amide bonds. acs.orgnih.govacs.orgmdpi.comnih.gov While traditionally used for the resolution of racemic N-acyl amino acids, recent research has focused on their application in the synthesis of these compounds. mdpi.comnih.govmdpi.com By reversing their natural hydrolytic activity, these enzymes can be used to synthesize N-acyl amino acids from fatty acids and amino acids under mild, aqueous conditions. mdpi.comyoutube.com

The development of novel biocatalytic systems will involve several key research directions:

Enzyme Discovery and Engineering: Screening for new enzymes with desired activities and specificities from diverse natural sources will continue to be a major focus. Furthermore, protein engineering techniques, such as directed evolution and rational design, will be employed to improve the stability, activity, and substrate scope of existing enzymes, tailoring them for specific synthetic applications.

Cascade Reactions: Combining multiple enzymatic steps in a one-pot cascade reaction can significantly improve the efficiency of a synthetic process by eliminating the need for intermediate purification steps. pnas.org For example, a cascade involving an aldolase (B8822740) and a transaminase can be used to synthesize γ-hydroxy-α-amino acids. pnas.org

Process Optimization: Optimizing reaction conditions such as solvent, temperature, pH, and substrate concentration is crucial for maximizing the efficiency and yield of biocatalytic reactions. The use of immobilized enzymes can also facilitate catalyst recovery and reuse, making the process more cost-effective and sustainable.

The following table highlights some of the key enzyme classes and their applications in the synthesis of amino acid derivatives:

| Enzyme Class | Catalytic Function | Application in Amino Acid Derivative Synthesis |

| Lipases | Esterification, transesterification, amidation | Synthesis of amino acid esters, N-acyl amino acids; Kinetic resolution of racemic mixtures. nih.govresearchgate.netnih.govacs.orgmdpi.com |

| Transaminases | Transfer of an amino group | Asymmetric synthesis of chiral amines and amino acids. nih.govelifesciences.orgnih.govpnas.orgacs.org |

| Amidases/Aminoacylases | Amide bond hydrolysis and formation | Synthesis and resolution of N-acyl amino acids. acs.orgmdpi.comnih.govacs.orgmdpi.comnih.govyoutube.com |

Integration of Advanced Computational Design with Experimental Synthesis for Targeted Molecules

The synergy between computational modeling and experimental synthesis is revolutionizing the discovery and development of new molecules. For amino acid derivatives like this compound, this integrated approach allows for the rational design of molecules with specific, predetermined properties, significantly accelerating the research and development process.

Computational protein and peptide design provides powerful tools for creating novel protein and peptide structures with enhanced stability, specific binding affinities, and desired functionalities. nih.govnih.govnih.gov The principles learned from designing complex biomolecules can be applied to smaller amino acid derivatives. For instance, computational methods can be used to predict how modifications to the acyl group or the amino acid backbone of this compound would affect its conformation and potential interactions with biological targets.

In silico design of small molecules and peptidomimetics is a cornerstone of modern drug discovery. nih.govnih.gov These computational techniques allow researchers to screen vast virtual libraries of compounds, predicting their potential biological activity, pharmacokinetic properties, and toxicity before they are ever synthesized in the lab. nih.gov This "fail-fast, fail-cheap" approach saves significant time and resources. For a target of interest, computational tools can be used to design derivatives of this compound that are predicted to have improved binding affinity or other desirable characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational method that establishes a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.netmdpi.comacs.orgnih.govacs.orgmdpi.com By analyzing a dataset of known compounds and their activities, QSAR models can predict the activity of new, untested molecules. This allows for the prioritization of synthetic targets and the design of more potent compounds. For example, a QSAR model could be developed to predict the inhibitory activity of various N-acyl glycine (B1666218) esters against a particular enzyme, guiding the synthesis of more effective inhibitors.

Molecular modeling techniques , such as molecular docking and molecular dynamics (MD) simulations, provide detailed insights into the interactions between a molecule and its biological target at the atomic level. mdpi.comnih.govmdpi.comacs.org Docking can predict the preferred binding mode of a ligand in the active site of a protein, while MD simulations can be used to assess the stability of the ligand-protein complex over time. These methods are invaluable for validating computational designs and understanding the molecular basis of a compound's activity.

The integration of these computational tools with experimental synthesis creates a powerful iterative cycle:

Design: Computational models are used to design new molecules with desired properties.

Synthesis: The most promising candidates are synthesized in the laboratory.

Testing: The synthesized compounds are experimentally evaluated for their activity and properties.

Analysis: The experimental data is used to refine and improve the computational models, leading to the design of even better molecules in the next cycle.

Generative AI and machine learning are emerging as transformative technologies in this field. elifesciences.orgyoutube.comyoutube.comyoutube.com These advanced algorithms can not only design novel molecules with desired properties but also propose viable synthetic routes to create them, further bridging the gap between computational design and experimental reality. youtube.comyoutube.com

The following table summarizes the key computational approaches and their roles in the targeted design of molecules:

| Computational Approach | Description | Application in Targeted Molecule Design |

| Protein/Peptide Design | Designing novel protein and peptide structures with specific functions. nih.govnih.govnih.gov | Guiding the design of amino acid derivatives with desired conformational properties. |

| In Silico Small Molecule Design | Predicting the properties and activities of virtual compounds. nih.govnih.gov | Screening and prioritizing synthetic targets before experimental work. |

| QSAR Modeling | Relating chemical structure to biological activity. researchgate.netmdpi.comacs.orgnih.govacs.orgmdpi.com | Predicting the activity of new derivatives and guiding lead optimization. |

| Molecular Modeling (Docking/MD) | Simulating ligand-target interactions at the atomic level. mdpi.comnih.govmdpi.comacs.org | Validating designs and understanding the mechanism of action. |

| Generative AI/Machine Learning | Generating novel molecular structures and synthetic pathways. elifesciences.orgyoutube.comyoutube.comyoutube.com | Accelerating the discovery of new molecules and their synthetic routes. |

Investigation of Complex Functional Derivatives for Specific Mechanistic Probes

Beyond their potential as therapeutic agents, amino acid derivatives are invaluable tools for dissecting complex biological processes. By incorporating specific functional groups or isotopic labels into a molecule like this compound, researchers can create sophisticated probes to investigate enzyme mechanisms, map metabolic pathways, and elucidate the intricacies of cellular signaling.

The synthesis of such complex derivatives often requires highly specialized and stereoselective methods. For example, the introduction of photoreactive groups, fluorescent tags, or spin labels allows for the real-time tracking of these molecules within a biological system. These probes can be used to identify binding partners, measure enzymatic activity, and visualize cellular localization.

Isotopically labeled amino acid derivatives, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), are essential for metabolic studies. By tracing the fate of these labeled compounds using techniques like mass spectrometry and NMR spectroscopy, researchers can map out metabolic pathways and quantify fluxes through different biochemical reactions.

Furthermore, the synthesis of derivatives with altered stereochemistry, such as those containing D-amino acids, can be used to probe the stereospecificity of enzymes and receptors. The development of synthetic methods that allow for precise control over stereochemistry is therefore crucial for creating these highly specific mechanistic probes.

The insights gained from using these complex functional derivatives can, in turn, inform the design of more effective therapeutic agents. By understanding the detailed molecular interactions and metabolic fate of a compound, researchers can make more rational design choices to improve its efficacy, selectivity, and pharmacokinetic properties.

The future in this area will likely see the development of even more sophisticated molecular probes with multiple functionalities, allowing for multimodal imaging and the simultaneous tracking of different biological processes. The continued development of novel synthetic methodologies will be paramount to accessing these complex and powerful research tools.

常见问题

Q. What synthetic routes are commonly employed for Ethyl 2-(4-methoxybenzamido)acetate?

The compound is synthesized via a bismuth-catalyzed three-component reaction involving 4-methoxybenzamide, ethyl glyoxalate, and mesitylene in nitromethane at 80°C for 16 hours. Purification is achieved using column chromatography (cyclohexane/ethyl acetate = 4:1), yielding the product as a colorless solid with ~81% efficiency. This method is notable for its atom economy and scalability for small-molecule libraries .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H and ¹³C NMR : To confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), ester carbonyl (δ ~169 ppm), and amide protons (δ ~8-10 ppm).

- IR Spectroscopy : To identify amide (N–H stretch ~3300 cm⁻¹) and ester (C=O stretch ~1730 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS (e.g., [M + H]⁺) validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Avoid dust formation; store in a cool, dry environment.

- Dispose of waste via approved chemical disposal channels, adhering to local regulations. Refer to GHS hazard codes (e.g., H315 for skin irritation) for emergency guidance .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in the synthesis of this compound?

- Catalyst Screening : Test alternatives to Bi(OTf)₃, such as Fe or Sc-based catalysts, to improve yield or reduce reaction time.

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Temperature Gradients : Perform kinetic studies at 60–100°C to identify optimal thermal conditions while minimizing side reactions .

Q. How should researchers resolve discrepancies in NMR data during structural elucidation?

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.

- 2D NMR (COSY, HSQC) : Correlate ¹H-¹H and ¹H-¹³C couplings to assign overlapping signals.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like histone deacetylases (HDACs) using fluorogenic substrates (e.g., acetylated lysine derivatives).

- Cell Viability Tests : Use MTT or ATP-based assays in cancer cell lines to assess cytotoxicity.

- Binding Studies : Perform SPR or ITC to quantify interactions with biomacromolecules .

Q. What computational tools aid in analyzing the compound’s reactivity or supramolecular interactions?

Q. How does this compound participate in multi-component reactions (MCRs)?

Its amide and ester groups act as electrophilic sites for nucleophilic additions. For example, in Ugi or Passerini reactions, it can form α-acyloxy or α-amino amides. Optimize stoichiometry and solvent polarity to control regioselectivity .

Q. What challenges arise during solubility optimization for in vivo studies?

- Co-solvents : Test DMSO/PBS mixtures (<10% DMSO) to balance solubility and biocompatibility.

- Prodrug Design : Modify the ester group to enhance hydrophilicity (e.g., replace ethyl with PEGylated esters).

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can mechanistic studies clarify the compound’s role in reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。